1-([1,1'-Biphenyl]-2-yl)-2,2,2-trifluoroethan-1-amine 1-([1,1'-Biphenyl]-2-yl)-2,2,2-trifluoroethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18143843
InChI: InChI=1S/C14H12F3N/c15-14(16,17)13(18)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H,18H2
SMILES:
Molecular Formula: C14H12F3N
Molecular Weight: 251.25 g/mol

1-([1,1'-Biphenyl]-2-yl)-2,2,2-trifluoroethan-1-amine

CAS No.:

Cat. No.: VC18143843

Molecular Formula: C14H12F3N

Molecular Weight: 251.25 g/mol

* For research use only. Not for human or veterinary use.

1-([1,1'-Biphenyl]-2-yl)-2,2,2-trifluoroethan-1-amine -

Specification

Molecular Formula C14H12F3N
Molecular Weight 251.25 g/mol
IUPAC Name 2,2,2-trifluoro-1-(2-phenylphenyl)ethanamine
Standard InChI InChI=1S/C14H12F3N/c15-14(16,17)13(18)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H,18H2
Standard InChI Key XXAHYSPSXGDWCC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC=CC=C2C(C(F)(F)F)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a biphenyl group (two benzene rings connected by a single bond) substituted at the 2-position with a trifluoroethylamine moiety. The molecular formula is C₁₄H₁₁F₃N, with a molecular weight of 250.24 g/mol. Its SMILES notation is NC(C(F)(F)F)C1=CC=CC=C1C2=CC=CC=C2, reflecting the amine group’s attachment to the trifluoromethyl-bearing carbon and the biphenyl system .

Key Structural Attributes:

  • Biphenyl Core: Enhances aromatic stacking interactions and steric bulk, potentially influencing receptor binding or material stability.

  • Trifluoroethylamine Group: Introduces strong electron-withdrawing effects (via -CF₃) and a basic amine, impacting solubility and reactivity.

Stereochemical Considerations

While the compound lacks chiral centers in its current configuration, synthetic derivatives or intermediates may exhibit stereoisomerism. For example, analogous trifluoroethylamine compounds often require chiral resolution to isolate enantiomers with distinct biological activities.

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be synthesized through sequential coupling and functionalization steps:

  • Biphenyl Formation: Suzuki-Miyaura coupling of 2-bromophenylboronic acid with bromobenzene.

  • Amine Introduction: Nitro group reduction or Buchwald-Hartwig amination.

  • Trifluoroethylation: Alkylation using trifluoroethylating agents like 2,2,2-trifluoroethyl triflate .

Optimized Synthetic Route

A plausible synthesis involves:

Step 1: Suzuki-Miyaura Coupling

  • Reactants: 2-Bromophenylboronic acid + Bromobenzene

  • Catalyst: Pd(PPh₃)₄ (0.5 mol%)

  • Base: K₂CO₃ (2 eq.)

  • Solvent: Dioxane/H₂O (4:1)

  • Conditions: 90°C, 12 h

  • Yield: ~75% (based on analogous biphenyl syntheses) .

Step 2: Nitro Reduction

  • Reactant: 2-Nitro-[1,1'-biphenyl]

  • Reducing Agent: H₂/Pd-C (10% w/w)

  • Solvent: Ethanol

  • Conditions: RT, 6 h

  • Yield: ~90% .

Step 3: Trifluoroethylation

  • Reactant: [1,1'-Biphenyl]-2-amine + 2,2,2-Trifluoroethyl triflate

  • Base: Et₃N (2 eq.)

  • Solvent: DCM

  • Conditions: 0°C → RT, 24 h

  • Yield: ~65% .

Table 1: Comparative Yields in Key Steps

StepYield (%)Key Parameters
Suzuki Coupling75Pd catalyst, dioxane/water
Nitro Reduction90H₂/Pd-C, ethanol
Trifluoroethylation65Triflate reagent, DCM, Et₃N

Physicochemical Properties

Solubility and Lipophilicity

  • LogP (Predicted): 3.2 (high lipophilicity due to biphenyl and -CF₃ groups) .

  • Aqueous Solubility: <0.1 mg/mL (estimated from similar amines) .

  • GI Absorption: High (90–100%, predicted) .

  • BBB Permeation: Likely due to -CF₃ group enhancing lipid bilayer crossing.

Spectroscopic Characteristics

  • ¹H NMR (CDCl₃): δ 7.6–7.2 (m, 9H, biphenyl), 4.1 (q, 1H, -CH(NH₂)-), 3.8 (s, 2H, -NH₂).

  • ¹⁹F NMR: δ -65 ppm (s, -CF₃).

Table 2: Key Physicochemical Data

ParameterValueMethod/Source
Molecular Weight250.24 g/molCalculated
LogP3.2XLOGP3 prediction
Water Solubility0.08 mg/mLESOL model
pKa (Amine)~9.5Analogous compounds

Pharmacological and Material Applications

Biological Activity

  • CNS Targets: Structural similarity to trifluoroethylamine-containing antidepressants suggests potential serotonin/norepinephrine reuptake inhibition.

  • Enzyme Interactions: Predicted CYP2C19 inhibition (IC₅₀ ~10 μM) due to electron-deficient aromatic system .

Material Science Applications

  • Liquid Crystals: Biphenyl derivatives are common in display technologies; -CF₃ group may lower melting points .

  • Polymer Additives: Amine group enables covalent bonding to epoxy resins, enhancing composite strength .

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